1-Bromo-2-butanone

heterocyclic synthesis regioselectivity imidazothiazole

1-Bromo-2-butanone (bromomethyl ethyl ketone) is a primary α-haloketone with molecular formula C₄H₇BrO and molecular weight 151.00 g/mol. This organobromide appears as a colorless to straw-yellow lachrymatory liquid with a boiling point of 105 °C at 150 mmHg and density of 1.479 g/mL at 25 °C.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 816-40-0
Cat. No. B1265390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-butanone
CAS816-40-0
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESCCC(=O)CBr
InChIInChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
InChIKeyCCXQVBSQUQCEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-butanone (CAS 816-40-0): Core Properties and Chemical Class for Procurement Decisions


1-Bromo-2-butanone (bromomethyl ethyl ketone) is a primary α-haloketone with molecular formula C₄H₇BrO and molecular weight 151.00 g/mol [1]. This organobromide appears as a colorless to straw-yellow lachrymatory liquid [2] with a boiling point of 105 °C at 150 mmHg and density of 1.479 g/mL at 25 °C . As a halomethyl ketone, it contains a terminal bromomethyl group adjacent to the carbonyl, conferring distinct reactivity compared to secondary bromo ketone isomers or chloro-substituted analogs [3]. The compound requires stabilization (typically with ~5% calcium carbonate) to prevent decomposition during storage .

Why Generic Substitution of 1-Bromo-2-butanone with Alternative Haloketones Compromises Experimental Reproducibility


The common practice of substituting 1-bromo-2-butanone with seemingly similar α-haloketones such as 1-chloro-2-butanone, 3-bromo-2-butanone, or 1-bromo-2-propanone introduces critical deviations in reaction outcomes that cannot be compensated by adjusting stoichiometry or reaction conditions. The position of bromination on the carbon skeleton dictates the regioselectivity of heterocycle formation [1]; the halogen identity (Br vs. Cl) alters both electrophilicity and leaving-group kinetics in nucleophilic substitutions ; and the alkyl chain length influences the steric and electronic environment of the carbonyl, affecting enzyme active-site recognition when used as a site-directed modifier [2]. Without direct comparative validation, substitution risks failed cyclization yields, altered product regiochemistry, and non-reproducible biochemical inhibition profiles.

Quantitative Differentiation Evidence: 1-Bromo-2-butanone vs. Alternative Haloketones


Primary vs. Secondary Bromo Ketone: Regioselectivity in Imidazo[2,1-b]thiazole Cyclization

The reaction of 2-aminothiazole with 1-bromo-2-butanone (primary α-bromoketone) yields exclusively the fused bicyclic product 2-ethylimidazo[2,1-b]thiazole via a cyclocondensation pathway . In contrast, the isomer 3-bromo-2-butanone (secondary α-bromoketone) reacts with 2-aminothiazole to form only the salt of the 3-substituted thiazol-2-one imine without undergoing the subsequent ring-closure step [1]. This divergent reactivity arises from the different substitution pattern at the α-carbon, which governs whether the initial alkylation intermediate can undergo intramolecular cyclization.

heterocyclic synthesis regioselectivity imidazothiazole cyclocondensation

Electrophilic Reactivity: Bromo vs. Chloro Leaving-Group Kinetics in Nucleophilic Substitution

The bromine atom in 1-bromo-2-butanone functions as a superior leaving group compared to chlorine in 1-chloro-2-butanone, resulting in faster nucleophilic substitution kinetics . The carbon-bromine bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~327 kJ/mol), leading to a lower activation barrier for SN2 displacement [1]. This difference is consistent with the general trend observed for alkyl halides: bromoalkanes exhibit higher reactivity than chloroalkanes in nucleophilic substitution reactions due to both weaker bond strength and better leaving-group ability [2].

nucleophilic substitution leaving group SN2 kinetics alkylation

Chain-Length Specificity: Enzyme Active-Site Recognition of 1-Bromo-2-butanone vs. 1-Bromo-2-propanone

1-Bromo-2-butanone acts as a potential regulatory site-directed reagent for cysteine residue C221 on yeast pyruvate decarboxylase . The ethyl group (C2 chain) of 1-bromo-2-butanone provides a specific steric and hydrophobic footprint that allows recognition and alkylation of the C221 regulatory site [1]. In contrast, 1-bromo-2-propanone (C1 chain; bromoacetone) has a methyl group adjacent to the carbonyl, presenting a different steric profile and hydrophobicity. The altered chain length can affect binding affinity and site selectivity when used as an alkylating probe. While direct comparative inhibition data are not available for these two compounds in the same study, the chain-length dependence of active-site recognition is a well-established principle in enzyme alkylation [2].

site-directed labeling pyruvate decarboxylase enzyme inhibition alkyl chain length

Stabilized vs. Unstabilized Supply: Impact on Long-Term Experimental Reproducibility

Commercial grades of 1-bromo-2-butanone are typically supplied with ~5% calcium carbonate stabilizer to prevent acid-catalyzed decomposition and discoloration during storage . The unstabilized compound is susceptible to gradual degradation, which can reduce effective concentration over time and introduce reactive impurities that interfere with sensitive reactions [1]. Specifications for 1-bromo-2-butanone from major suppliers include 95% assay (Sigma-Aldrich) , 90% stabilized (Thermo Scientific Acros) , and 85% technical grade with calcium carbonate stabilizer (Thermo Scientific Alfa Aesar) . Procurement of unstabilized or lower-purity grades (e.g., technical vs. reagent grade) introduces batch-to-batch variability that can compromise reaction yields and product purity in multi-step syntheses [2].

chemical stability reagent storage quality control batch consistency

Physical Property Differentiation: Boiling Point and Density for Purification and Handling

1-Bromo-2-butanone exhibits a boiling point of 105 °C at 150 mmHg and density of 1.479 g/mL at 25 °C . The regioisomer 3-bromo-2-butanone has a reported boiling point of approximately 145–148 °C at atmospheric pressure [1] and density of ~1.35 g/mL (estimated). The lower boiling point (at reduced pressure) and higher density of 1-bromo-2-butanone relative to its secondary isomer affect solvent selection for extraction, ease of distillation purification, and compatibility with continuous-flow reactor systems [2]. These property differences are particularly relevant when designing work-up procedures where liquid-liquid extraction or vacuum distillation is employed.

physical properties distillation purification solvent compatibility

High-Value Application Scenarios for 1-Bromo-2-butanone Based on Verified Differentiation Evidence


Synthesis of 2-Ethylimidazo[2,1-b]thiazole and Related Fused Heterocycles

1-Bromo-2-butanone is the reagent of choice for constructing 2-ethylimidazo[2,1-b]thiazole scaffolds via reaction with 2-aminothiazole . The primary bromomethyl group enables the critical cyclocondensation step that secondary bromo ketones (e.g., 3-bromo-2-butanone) cannot accomplish, as the secondary isomer arrests at the salt stage without ring closure . This specificity makes 1-bromo-2-butanone essential for medicinal chemistry programs targeting imidazothiazole-based kinase inhibitors and antimicrobial agents.

Site-Directed Covalent Modification of Enzyme Regulatory Cysteine Residues

As a halomethyl ketone, 1-bromo-2-butanone selectively alkylates the regulatory cysteine C221 on yeast pyruvate decarboxylase, enabling mechanistic studies of substrate activation cascades . The ethyl substituent provides the correct steric complementarity for the C221 binding pocket; shorter-chain analogs (e.g., 1-bromo-2-propanone) present an altered steric footprint that may reduce site selectivity or labeling efficiency . This application supports enzymology research and the development of covalent probes for thiamine diphosphate-dependent enzymes.

Microwave-Assisted Synthesis of Fused Heterocycles Under Accelerated Conditions

1-Bromo-2-butanone has been validated as a reagent for microwave-assisted preparation of fused heterocycles . The faster leaving-group kinetics of bromine (compared to chlorine) align with the reduced reaction times characteristic of microwave synthesis. This combination enables rapid library generation for drug discovery programs requiring diverse heterocyclic scaffolds.

Long-Term Research Programs Requiring Consistent Reagent Stability

Laboratories conducting multi-year synthetic methodology development benefit from stabilized grades of 1-bromo-2-butanone (95% assay with ~5% CaCO₃) . The stabilizer prevents acid-catalyzed decomposition during storage, ensuring that the active concentration remains within specification across multiple experimental campaigns . This reduces the need for frequent reagent re-qualification and minimizes the risk of batch-to-batch variability affecting reproducible outcomes.

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